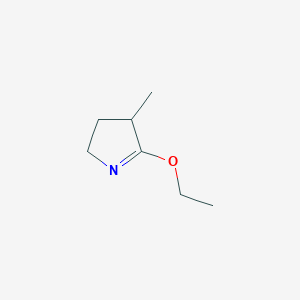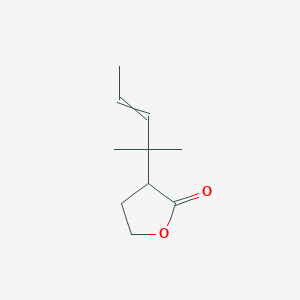
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- is a complex organic compound with the molecular formula C21H22O and a molecular weight of 290.3988 . This compound features a unique structure that includes multiple aromatic rings and a ketone functional group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- typically involves multi-step organic reactions. The process often starts with the formation of the core naphthalene structure, followed by the introduction of the cycloheptane ring and the isopropyl groups. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
8H-Cyclohepta(b)naphthalen-8-one: Lacks the isopropyl groups, making it less hydrophobic.
7,9-Diisopropyl-8H-cyclohepta(b)naphthalen-8-ol: Contains an alcohol group instead of a ketone, altering its reactivity and solubility.
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylpropyl)-: Similar structure but with different alkyl groups, affecting its steric and electronic properties.
Uniqueness
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- is unique due to its specific combination of aromatic rings, a ketone functional group, and isopropyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
55027-93-5 |
|---|---|
Fórmula molecular |
C21H22O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
7,9-di(propan-2-yl)cyclohepta[b]naphthalen-8-one |
InChI |
InChI=1S/C21H22O/c1-13(2)19-11-17-9-15-7-5-6-8-16(15)10-18(17)12-20(14(3)4)21(19)22/h5-14H,1-4H3 |
Clave InChI |
KUACSGPRMORSSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=CC3=CC=CC=C3C=C2C=C(C1=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
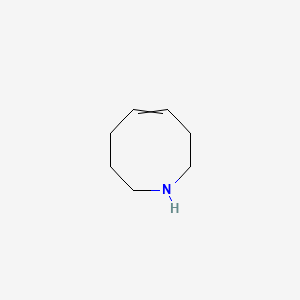
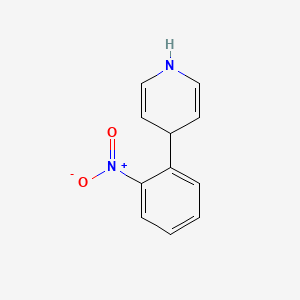



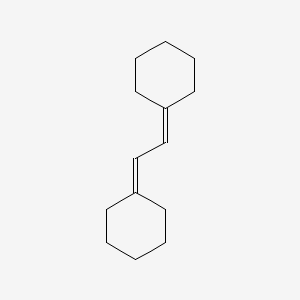
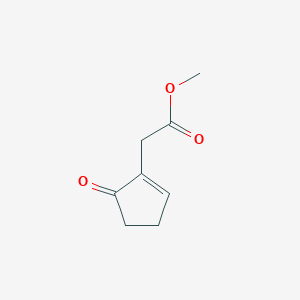

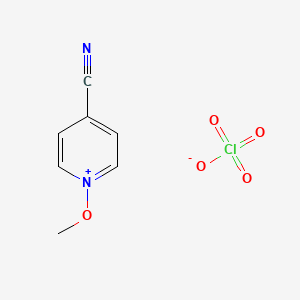
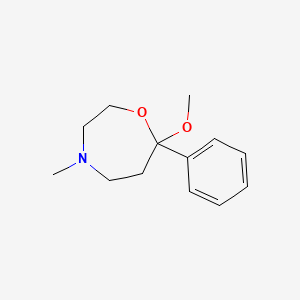
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
